Chiral Scaffold for DPP-IV Inhibitor Synthesis: Enabled by 3-Propyl Substitution
Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate is specifically utilized as an intermediate in the preparation of compounds exhibiting good inhibitory activity against dipeptidyl peptidase IV (DPP-IV) enzyme [1]. The compound possesses a chiral center at the 3-position of the piperidine ring, a structural feature that is essential for generating the stereospecific DPP-IV inhibitor candidate downstream [1]. In contrast, the unsubstituted analog tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3) lacks this chiral center entirely, rendering it unsuitable for stereoselective synthesis routes . The 3-propylpiperidin-4-one analog (CAS 1260981-90-5) possesses the chiral center but lacks the Boc protecting group, which would compromise stability and require additional protection/deprotection steps [2].
| Evidence Dimension | Chiral center presence and Boc protection |
|---|---|
| Target Compound Data | One stereocenter at C3; Boc protection at N1 |
| Comparator Or Baseline | tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3): No stereocenter; 3-propylpiperidin-4-one (CAS 1260981-90-5): No Boc protection |
| Quantified Difference | Presence vs. absence of stereocenter; presence vs. absence of Boc group |
| Conditions | Structural comparison; DPP-IV inhibitor synthetic pathway [1] |
Why This Matters
Procurement of the correct 3-propyl-substituted, Boc-protected intermediate directly enables stereoselective synthesis of DPP-IV inhibitors for diabetes and obesity indications, whereas unsubstituted or deprotected analogs would fail to produce the target stereochemistry.
- [1] LG Life Sciences Ltd. (2015). Production method of intermediate compound for synthesizing medicament. Patent NZ607694A. View Source
- [2] ChemSrc. (2024). 3-Propylpiperidin-4-one (CAS 1260981-90-5). View Source
